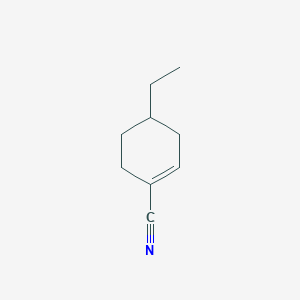

4-Ethylcyclohex-1-ene-1-carbonitrile

Descripción

BenchChem offers high-quality 4-Ethylcyclohex-1-ene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcyclohex-1-ene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-ethylcyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINNUVWYMDPAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Molecular Structure and Configuration of 4-Ethylcyclohex-1-ene-1-carbonitrile

This guide provides a comprehensive technical overview of 4-Ethylcyclohex-1-ene-1-carbonitrile, a substituted cyclohexene derivative with potential applications in pharmaceutical research, organic synthesis, and materials science.[1] This document delves into the molecule's structural elucidation, stereochemical considerations, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Architecture and Identification

4-Ethylcyclohex-1-ene-1-carbonitrile is a cyclic organic compound built upon a six-membered carbon ring containing a single carbon-carbon double bond. Its structure is further defined by an ethyl group at the 4-position and a carbonitrile functional group at the 1-position.[1]

The systematic IUPAC name for this compound is 4-ethylcyclohex-1-ene-1-carbonitrile .[1] For computational and database referencing, the following identifiers are used:

-

SMILES: CCC1CCC(=CC1)C#N[2]

-

InChI: InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3[1][2]

-

InChIKey: QINNUVWYMDPAJA-UHFFFAOYSA-N[1]

The molecular formula is C₉H₁₃N, corresponding to a monoisotopic mass of 135.1048 Da.[2] This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in targeted synthetic applications.[1]

Stereochemistry and Conformational Landscape

The stereochemistry of 4-Ethylcyclohex-1-ene-1-carbonitrile is a critical aspect influencing its physical properties and biological interactions. The presence of a chiral center at the C4 position and the non-planar nature of the cyclohexene ring give rise to stereoisomers and a dynamic conformational equilibrium.

Chirality

The carbon atom at the 4-position, bonded to an ethyl group, a hydrogen atom, and two different carbon atoms of the ring, is a stereocenter. Therefore, 4-Ethylcyclohex-1-ene-1-carbonitrile can exist as a pair of enantiomers: (R)-4-Ethylcyclohex-1-ene-1-carbonitrile and (S)-4-Ethylcyclohex-1-ene-1-carbonitrile. The specific stereoisomer will dictate its interaction with other chiral molecules, a crucial consideration in drug development.

Conformational Analysis

Unlike the chair conformation of cyclohexane, the cyclohexene ring adopts a "half-chair" or "sofa" conformation to minimize the steric and torsional strain introduced by the sp² hybridized carbons of the double bond. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane.

The ethyl group at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by the steric interactions between the ethyl group and the rest of the ring. Generally, substituents on a cyclohexane or cyclohexene ring prefer the equatorial or pseudo-equatorial position to minimize steric hindrance.[3]

The preference for the equatorial position is quantified by the "A-value," which is the change in Gibbs free energy for the equilibrium between the axial and equatorial conformers. For an ethyl group on a cyclohexane ring, the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position. While the A-value for a 4-substituted cyclohexene will differ slightly due to the altered geometry, the pseudo-equatorial conformation is still expected to be significantly more stable.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of 4-Ethylcyclohex-1-ene-1-carbonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of 4-Ethylcyclohex-1-ene-1-carbonitrile is expected to exhibit the following characteristic absorption bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonitrile (C≡N) | Stretching | 2260-2240 | Strong, Sharp |

| Alkene (C=C) | Stretching | ~1650 | Medium |

| Vinylic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Strong |

The strong, sharp absorption in the 2260-2240 cm⁻¹ region is highly diagnostic for the nitrile functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. Based on the structure, we can predict the following signals:

-

Vinylic Proton: A signal in the downfield region (around 5.5-6.5 ppm) corresponding to the proton on the double bond (at C2).

-

Allylic Protons: Protons on the carbons adjacent to the double bond (C3 and C6) will be deshielded and appear in the range of 2.0-2.5 ppm.

-

Proton at C4: The proton on the carbon bearing the ethyl group will likely appear as a multiplet in the 1.5-2.0 ppm region. The coupling constants of this proton with the adjacent methylene protons will be crucial for determining the preferred conformation of the ethyl group.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.

-

Other Ring Protons: The remaining methylene protons on the ring (at C5) will appear as complex multiplets in the upfield region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Ethylcyclohex-1-ene-1-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the acquired FID (Free Induction Decay) with a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) to elucidate the connectivity and stereochemistry.

The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The predicted chemical shifts are as follows:

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1 | Quaternary, attached to C≡N and C=C | 110-120 |

| C≡N | Nitrile carbon | 115-125 |

| C2 | Vinylic, attached to C1 | 130-140 |

| C3, C6 | Allylic | 25-35 |

| C4 | Methane, with ethyl substituent | 30-40 |

| C5 | Methylene | 20-30 |

| -CH₂- (ethyl) | Methylene | 25-35 |

| -CH₃ (ethyl) | Methyl | 10-15 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Ethylcyclohex-1-ene-1-carbonitrile, the molecular ion peak ([M]⁺) would be observed at an m/z of 135. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the nitrile group (M-26), and other characteristic cleavages of the cyclohexene ring.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 136.11208 |

| [M+Na]⁺ | 158.09402 |

| [M-H]⁻ | 134.09752 |

Data sourced from PubChem.[2]

Synthesis and Potential Applications

The synthesis of 4-Ethylcyclohex-1-ene-1-carbonitrile can be approached through several synthetic strategies, with the Diels-Alder reaction being a prominent and efficient method for constructing the cyclohexene core.

Synthetic Approach: Diels-Alder Reaction

A plausible synthetic route involves the [4+2] cycloaddition of a suitable diene and dienophile. For instance, the reaction of a 1-ethyl-1,3-butadiene derivative with acrylonitrile would yield the desired cyclohexene ring system. The regioselectivity of the Diels-Alder reaction would need to be carefully controlled to obtain the desired 4-substituted product.

Experimental Workflow: Diels-Alder Synthesis

Caption: A generalized workflow for the synthesis of 4-Ethylcyclohex-1-ene-1-carbonitrile via a Diels-Alder reaction.

Potential Applications

The unique structural features of 4-Ethylcyclohex-1-ene-1-carbonitrile make it a promising candidate for various applications:

-

Pharmaceutical Research: The cyclohexene scaffold is present in many biologically active molecules. This compound can serve as a key intermediate for the synthesis of novel therapeutic agents.[1]

-

Organic Synthesis: The presence of both a double bond and a nitrile group allows for a wide range of chemical transformations, making it a versatile building block for the construction of more complex organic molecules.[1]

-

Material Science: The specific arrangement of functional groups may lead to the development of new materials with tailored properties.[1]

Conclusion

4-Ethylcyclohex-1-ene-1-carbonitrile is a fascinating molecule with a rich stereochemical landscape and diverse potential applications. A thorough understanding of its molecular structure, conformational preferences, and spectroscopic signatures is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview based on established chemical principles and data from analogous structures, serving as a valuable resource for scientists and researchers in the field. Further experimental and computational studies are warranted to fully elucidate the properties and potential of this promising compound.

References

- Smolecule. (2023, August 16). Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6.

- PubChem. 4-ethylcyclohex-1-ene-1-carbonitrile (C9H13N). PubChemLite.

- BenchChem. A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols.

Sources

In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6)

Executive Summary

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6) is a highly specialized intermediate compound utilized extensively in pharmaceutical research, advanced organic synthesis, and materials science[1]. Characterized by an ethyl group at the 4-position and a carbonitrile functional group at the 1-position of a cyclohexene ring, this molecule offers unique reactivity profiles driven by its specific conformation and electronic distribution. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies.

Physicochemical Properties

Understanding the baseline physical and chemical properties of CAS 1251923-82-6 is crucial for reaction design, downstream purification, and safe handling. The compound exists as a hydrophobic liquid at standard room temperature and pressure[1].

Table 1: Quantitative Physicochemical Properties of CAS 1251923-82-6

| Property | Value | Scientific Implications |

| Molecular Formula | C₉H₁₃N | Base composition for stoichiometric calculations. |

| Molecular Weight | 135.21 g/mol | [2] |

| Density | 0.947 g/cm³ | Standard liquid phase density at 25°C[1]. |

| Boiling Point | 85–88 °C (at 17 mmHg) | Indicates moderate volatility; requires vacuum distillation[1]. |

| Flash Point | 83 °C | Requires standard flammable liquid handling protocols[1]. |

| Refractive Index | 1.482 | Critical parameter for rapid purity assessment post-distillation[1]. |

| Solubility | Immiscible in water | Highly soluble in organic solvents (e.g., DCM, Ether)[1]. |

Structural Conformation and Spectroscopic Signatures

The structural dynamics of 4-ethylcyclohex-1-ene-1-carbonitrile are governed by the cyclohexene ring. The double bond between C1 and C2 constrains the ring, preventing a perfect chair conformation and forcing it into a half-chair geometry.

-

Conformational Preference: The ethyl substituent at the C4 position predominantly adopts an equatorial orientation. This is a thermodynamically driven preference to minimize 1,3-diaxial steric clashes with the ring protons[1].

-

Electronic Effects: The electron-withdrawing carbonitrile (-C≡N) group at C1 polarizes the conjugated alkene. This mesomeric effect reduces the electron density of the double bond, making the C2 position highly susceptible to nucleophilic attack (such as in Michael additions)[3].

-

Infrared (IR) Spectroscopy: A diagnostic, intense, and sharp absorption band appears in the region of 2240–2260 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration[1]. The intensity of this peak is significantly amplified by the conjugation with the adjacent C=C double bond, which alters the dipole moment during the stretch.

Synthetic Methodologies

The synthesis of 1-cyanocyclohexenes typically relies on the transformation of the corresponding cyclohexanone[4]. For CAS 1251923-82-6, two primary pathways are viable: the classical cyanohydrin dehydration route and the transition-metal-catalyzed cyanation of a vinyl triflate.

Synthetic pathways for 4-Ethylcyclohex-1-ene-1-carbonitrile from 4-ethylcyclohexanone.

Experimental Protocol: Cyanohydrin Dehydration Route

The following protocol details the classical cyanohydrin route[4], optimized for self-validation and high yield.

Causality & Design: The reaction utilizes sodium cyanide in a buffered acidic medium to form the cyanohydrin. Direct dehydration of the cyanohydrin is challenging because basic conditions can reverse the reaction back to the ketone. Therefore, Phosphorus Oxychloride (POCl₃) in Pyridine is used. POCl₃ converts the hydroxyl group into a superior leaving group (a dichlorophosphate ester), and pyridine facilitates the E2 elimination to form the conjugated alkene without reversing the initial addition.

Step-by-Step Workflow:

-

Cyanohydrin Formation:

-

Dissolve 4-ethylcyclohexanone (1.0 eq) in a biphasic mixture of diethyl ether and water.

-

Add NaCN (1.5 eq) and cool the mixture to 0 °C to control the exothermic nucleophilic addition.

-

Self-Validation: Slowly add a saturated solution of NaHSO₃. The reaction is monitored via Thin-Layer Chromatography (TLC) (Hexane/EtOAc 8:2) until the UV-inactive ketone spot completely disappears.

-

-

Extraction and Drying:

-

Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to isolate the intermediate.

-

-

Dehydration:

-

Dissolve the crude cyanohydrin in anhydrous pyridine (3.0 eq) and cool to 0 °C under an inert argon atmosphere.

-

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive POCl₃ reagent before it can react with the alcohol.

-

Dropwise, add POCl₃ (1.5 eq). Slowly warm the reaction to reflux for 4 hours.

-

-

Aqueous Workup:

-

Cool to room temperature and carefully pour the mixture over crushed ice to quench the excess POCl₃.

-

Extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.

-

-

Purification:

-

Dry the organic phase, concentrate, and purify via vacuum distillation. Collect the fraction boiling at 85–88 °C at 17 mmHg[1].

-

Self-Validation: Confirm product identity via IR spectroscopy (verifying the appearance of the 2260 cm⁻¹ peak and disappearance of the broad -OH stretch) and Refractive Index (target: 1.482)[1].

-

Step-by-step experimental workflow for the synthesis and purification of CAS 1251923-82-6.

Hazard Profile & Handling Protocols

As an acute toxin and irritant, strict adherence to safety protocols is mandatory when handling CAS 1251923-82-6.

-

Hazard Classifications: The compound is classified under Acute Toxicity 4 (Oral, Dermal, Inhalation - H302, H312, H332), Skin Irritation 2 (H315), Eye Irritation 2A (H319), Respiratory Sensitization 1 (H334), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336)[5].

-

Handling: Must be handled in a Class II biological safety cabinet or a certified chemical fume hood. Nitrile gloves (double-gloved) and splash-proof safety goggles are required.

-

Storage: Store in a tightly sealed container at 2-8°C, away from strong oxidizing agents and strong bases, to prevent unintended hydrolysis of the nitrile group.

References

-

4-ethylcyclohex-1-ene-1-carbonitrile — Chemical Substance Information Source: NextSDS URL:[Link]

-

Preparation and photochemistry of cyclohexene-1-carbonitriles Source: American Chemical Society (ACS) URL:[Link]

-

1-oxo-2-cyclohexenyl-2-carbonitrile Source: Organic Syntheses URL:[Link]

Sources

Spectroscopic Characterization of 4-Ethylcyclohex-1-ene-1-carbonitrile: A Comprehensive Guide to 1H-NMR and FT-IR Analysis

Executive Summary

The unambiguous structural characterization of functionalized cyclic alkenes is a critical milestone in organic synthesis and drug development. 4-Ethylcyclohex-1-ene-1-carbonitrile (C9H13N) is a highly versatile bifunctional building block featuring an α,β -unsaturated nitrile system and an aliphatic ethyl substituent [1]. This unique structural topology presents distinct electronic environments that dictate its spectroscopic behavior.

This whitepaper provides an in-depth, authoritative analysis of the 1 H-NMR and FT-IR spectroscopic profiles of 4-ethylcyclohex-1-ene-1-carbonitrile. By bridging empirical data with fundamental quantum mechanical and electronic principles, this guide empowers application scientists and researchers to confidently validate the structural integrity of this compound.

Electronic Causality: The α,β -Unsaturated Nitrile System

To interpret the spectroscopic data of 4-ethylcyclohex-1-ene-1-carbonitrile accurately, one must first understand the underlying electronic effects governing the molecule [2]. The carbonitrile (-C≡N) group is a potent electron-withdrawing group (EWG) that exerts both inductive (-I) and resonance (-M) effects on the adjacent cyclohexene ring.

-

Resonance Deshielding (-M): The π -electrons of the C1=C2 double bond are delocalized toward the electronegative nitrogen atom. This resonance creates a partial positive charge ( δ+ ) specifically at the β -carbon (C2). Consequently, the electron density around the vinylic proton at C2 is severely depleted.

-

Inductive Pull (-I): The sp -hybridized carbon of the nitrile group is highly electronegative, pulling electron density through the σ -bond framework, which primarily affects the allylic protons at C6.

-

Steric & Aliphatic Framework: The ethyl group at C4 introduces a localized region of high electron density (shielding) that is largely insulated from the strong EWG effects of the nitrile group, retaining classic aliphatic spectroscopic signatures.

Fig 1: Electronic effects dictating the spectroscopic profile of the molecule.

1 H-NMR Spectroscopic Profiling

The 1 H-NMR spectrum of 4-ethylcyclohex-1-ene-1-carbonitrile is characterized by a stark contrast between the highly deshielded vinylic region and the shielded aliphatic region [3].

Data Presentation: Expected 1 H-NMR Chemical Shifts

Solvent: CDCl 3 (7.26 ppm) | Reference: TMS (0.00 ppm) | Frequency: 400 MHz

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Electronic Environment |

| H-2 (Vinylic) | 6.50 – 6.70 | Multiplet (m) | 1H | Varies | Highly deshielded due to resonance (-M) from the conjugated -CN group. |

| H-6 (Allylic) | 2.20 – 2.40 | Multiplet (m) | 2H | - | Deshielded by the adjacent C=C bond and the inductive (-I) effect of -CN. |

| H-3 (Allylic) | 2.00 – 2.20 | Multiplet (m) | 2H | - | Deshielded by the adjacent C=C bond, but lacks the direct -I effect of -CN. |

| H-4 (Methine) | 1.50 – 1.70 | Multiplet (m) | 1H | - | Aliphatic ring proton; slightly deshielded by ring strain and branching. |

| Ethyl -CH 2 - | 1.30 – 1.45 | Multiplet (m) | 2H | ~7.0 - 7.5 | Aliphatic methylene; splits into a complex multiplet due to adjacent CH and CH 3 . |

| H-5 (Methylene) | 1.20 – 1.40 | Multiplet (m) | 2H | - | Standard aliphatic ring protons, furthest from EWG influence. |

| Ethyl -CH 3 | 0.85 – 0.95 | Triplet (t) | 3H | ~7.5 | Terminal methyl group; classic triplet splitting from adjacent -CH 2 -. |

Analytical Insights

The most diagnostic peak in this spectrum is the H-2 vinylic proton at ~6.60 ppm . In an un-conjugated cyclohexene ring, vinylic protons typically resonate around 5.60 ppm. The ~1.0 ppm downfield shift is the direct, measurable consequence of the β -carbon's electron depletion caused by the nitrile group's resonance structure [4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence of specific functional group vibrations. The conjugation in 4-ethylcyclohex-1-ene-1-carbonitrile significantly alters the force constants ( k ) of the constituent bonds.

Data Presentation: Key Vibrational Frequencies

Mode: Attenuated Total Reflectance (ATR) | Resolution: 4 cm −1

| Functional Group | Wavenumber (cm −1 ) | Intensity | Peak Shape | Causality / Physical Chemistry |

| -C≡N Stretch | 2215 – 2225 | Medium | Sharp | Conjugation lowers the bond order slightly, shifting the peak from the standard 2250 cm −1 down to ~2220 cm −1 . |

| C=C Stretch | 1630 – 1645 | Medium | Sharp | Conjugation with the nitrile group enhances the dipole moment change, making this peak more intense than a standard alkene. |

| =C-H Stretch | 3030 – 3050 | Weak | Sharp | sp2 hybridized C-H bond vibration. Requires higher energy than sp3 C-H bonds. |

| -C-H Stretch | 2850 – 2960 | Strong | Broad/Multi | sp3 hybridized C-H bonds from the cyclohexene ring and the ethyl group. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in data acquisition, the following self-validating workflows must be adhered to. These protocols prevent artifacts and false-positive structural assignments.

1 H-NMR Acquisition Protocol

-

Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation Step 1 (Lock & Shim): Insert the NMR tube and lock onto the deuterium signal of CDCl 3 . Optimize the Z and Z 2 shims by monitoring the Free Induction Decay (FID). Validation: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz.

-

Acquisition: Run a standard 1D proton experiment (e.g., zg30 pulse program) with 16 to 32 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

-

Processing: Apply a Fourier Transform (FT), perform manual phase correction (zero and first-order), and apply a baseline correction.

-

Self-Validation Step 2 (Referencing): Calibrate the chemical shift axis by setting the internal TMS peak exactly to 0.00 ppm. Verify that the residual CHCl 3 solvent peak aligns precisely at 7.26 ppm.

FT-IR (ATR) Acquisition Protocol

-

Preparation: Ensure the diamond or ZnSe ATR crystal is cleaned with isopropanol and allowed to dry completely.

-

Self-Validation Step (Background Scan): Acquire a background spectrum (32 scans). Validation: The background must show >95% transmittance baseline and absolute absence of C-H stretching artifacts (2800-3000 cm −1 ). If peaks are present, re-clean the crystal.

-

Acquisition: Place a neat drop of the liquid sample (or solid pressed firmly) onto the crystal. Acquire the spectrum using 32 scans at 4 cm −1 resolution.

-

Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at different wavelengths, ensuring relative peak intensities are accurate for publication.

Fig 2: Self-validating experimental workflow for spectroscopic data acquisition.

References

-

NextSDS Database. "4-ethylcyclohex-1-ene-1-carbonitrile — Chemical Substance Information." NextSDS, 2023. Available at: [Link]

-

PubChem. "Cyclohexenecarbonitrile | C7H9N | CID 74619." National Center for Biotechnology Information, 2023. Available at:[Link]

-

Organic Syntheses. "1-oxo-2-cyclohexenyl-2-carbonitrile." Organic Syntheses, Coll. Vol. 10, 2004. Available at: [Link]

Solubility profile of 4-Ethylcyclohex-1-ene-1-carbonitrile in polar and non-polar solvents

An in-depth technical analysis of the solubility profile of 4-Ethylcyclohex-1-ene-1-carbonitrile requires a fundamental understanding of its molecular architecture. As a functionalized cyclic alkene, its solvation thermodynamics are dictated by the interplay between its bulky hydrophobic core and its localized polar moiety.

This guide provides drug development professionals and synthetic chemists with a mechanistic understanding of its solubility, supported by empirical data and a self-validating experimental protocol.

Physicochemical Profiling & Mechanistic Causality

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6) is a liquid at room temperature (density ~0.947 g/cm³) with a molecular weight of 135.21 g/mol [1]. Its molecular structure consists of a six-membered cyclohexene ring, an ethyl substituent at the 4-position, and a carbonitrile (-C≡N) functional group at the 1-position[1].

The solubility profile of this compound is governed by three distinct structural features:

-

The Hydrophobic Bulk: The cyclohexene ring and the ethyl group create a large, non-polar surface area. This region strictly interacts via London dispersion forces, driving high miscibility in non-polar hydrocarbon solvents.

-

The Carbonitrile Dipole: The -C≡N group is strongly electron-withdrawing, creating a localized permanent dipole. This allows the molecule to act as a hydrogen-bond acceptor and engage in dipole-dipole interactions, facilitating solubility in polar aprotic solvents.

-

Lack of Hydrogen Bond Donors: Because the molecule cannot donate hydrogen bonds, the energetic penalty of disrupting the highly ordered hydrogen-bond network of water is too high. Consequently, the compound is completely immiscible with water[1].

Caption: Thermodynamic solvation pathways of 4-Ethylcyclohex-1-ene-1-carbonitrile across solvent classes.

Solubility Matrix in Polar and Non-Polar Solvents

To facilitate solvent selection for extraction, chromatography, or synthetic reactions (such as electrophilic additions or nucleophilic substitutions[1]), the following table summarizes the quantitative and qualitative solubility profile of 4-Ethylcyclohex-1-ene-1-carbonitrile across various solvent classes at 25°C.

| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Mechanistic Driver |

| Non-Polar | n-Hexane | 1.89 | Miscible (>100 mg/mL) | London Dispersion Forces |

| Non-Polar | Toluene | 2.38 | Miscible (>100 mg/mL) | Dispersion & π-π interactions (alkene) |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Miscible (>100 mg/mL) | Dipole-Dipole & Dispersion |

| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Soluble (~50-100 mg/mL) | Strong Dipole-Dipole alignment |

| Polar Protic | Methanol | 32.7 | Moderately Soluble | Weak Dipole interactions; Hydrophobic resistance |

| Polar Protic | Water | 80.1 | Immiscible (<0.1 mg/mL) | Hydrophobic Exclusion[1] |

Note: The compound's moderate volatility (boiling point 85-88°C at 17 mmHg[1]) requires sealed environments during solubility testing to prevent evaporative concentration errors.

Experimental Methodologies: A Self-Validating Protocol

To generate high-fidelity solubility data for regulatory or advanced R&D purposes, standard visual assessments are insufficient. We employ a Self-Validating Isothermal Shake-Flask Method coupled with GC-FID Quantification .

Why GC-FID over HPLC-UV? While the molecule contains a carbon-carbon double bond and a nitrile group[1], its UV chromophore is weak (absorbing primarily in the low UV range, <210 nm), which makes HPLC-UV susceptible to baseline noise and solvent interference. Gas Chromatography with Flame Ionization Detection (GC-FID) leverages the compound's volatility and hydrocarbon backbone for highly sensitive, interference-free quantification.

Step-by-Step Protocol

-

Solvent Saturation & Equilibration:

-

Add an excess of 4-Ethylcyclohex-1-ene-1-carbonitrile (e.g., 200 mg) to 1.0 mL of the target solvent in a tightly sealed, inert borosilicate glass vial.

-

Causality: An excess ensures the thermodynamic chemical potential of the solid/liquid phase equals that of the dissolved solute, achieving true saturation.

-

Agitate the vials in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours.

-

-

Phase Separation (Centrifugation):

-

Centrifuge the samples at 10,000 × g for 15 minutes at 25.0 °C.

-

Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds often adsorb onto standard PTFE or nylon filter membranes, artificially lowering the measured solubility. Centrifugation eliminates this adsorptive loss while effectively crashing out undissolved micro-emulsions.

-

-

Sampling & Dilution:

-

Carefully extract exactly 100 µL of the supernatant using a positive displacement pipette (to account for solvent viscosity/volatility differences).

-

Dilute the aliquot into a known volume of a miscible internal standard (IS) solution (e.g., nonane in DCM) to arrest further precipitation and prepare for injection.

-

-

GC-FID Quantification:

-

Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5).

-

Calculate the concentration based on a pre-established multi-point calibration curve.

-

-

Data Validation (The Self-Validating Loop):

-

Triplicate RSD Check: The Relative Standard Deviation (RSD) across three independent biological replicates must be < 5%.

-

Equilibrium Verification: Sample a parallel vial at 72 hours. If the concentration differs by > 3% from the 48-hour vial, thermodynamic equilibrium was not reached, and the experiment must be restarted with a longer agitation phase.

-

Caption: Self-validating isothermal shake-flask workflow for quantitative solubility determination.

Application in Drug Development & Synthetic Workflows

Understanding this solubility profile is critical for utilizing 4-Ethylcyclohex-1-ene-1-carbonitrile as an intermediate in pharmaceutical synthesis[1].

Because it is immiscible with water but highly soluble in organic solvents, it is an ideal candidate for liquid-liquid extraction (LLE) . Following a synthetic reaction (such as an electrophilic addition to the double bond[1]), the reaction mixture can be quenched with water. The unreacted 4-Ethylcyclohex-1-ene-1-carbonitrile and its lipophilic derivatives will partition entirely into an organic layer (e.g., Ethyl Acetate or Hexane), allowing for rapid isolation from water-soluble byproducts, salts, and catalysts.

Furthermore, handling protocols must account for its hazard classifications—specifically its acute toxicity and skin/eye irritation properties[2]—by ensuring all high-concentration organic solvations are performed under localized exhaust ventilation.

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Acute Toxicity Profile of 4-Ethylcyclohex-1-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS No. 1251923-82-6) is a substituted cyclohexene derivative with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds.[1] Its molecular structure, featuring a reactive nitrile group and a cyclohexene backbone, makes it a versatile building block. However, the presence of the nitrile functional group also necessitates a thorough understanding of its toxicological properties to ensure safe handling and use in a research and development setting. This guide provides a comprehensive overview of the available safety data and the acute toxicity profile of 4-Ethylcyclohex-1-ene-1-carbonitrile, offering critical insights for laboratory personnel and drug development professionals.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physicochemical characteristics of a substance. Below is a summary of the key properties of 4-Ethylcyclohex-1-ene-1-carbonitrile.

| Property | Value | Source |

| CAS Number | 1251923-82-6 | [2] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical State | Liquid (presumed based on similar structures) | Inferred |

| Solubility | Data not available. Likely soluble in organic solvents. | Inferred |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available |

Safety Data Sheet (SDS) Analysis

While a specific, publicly available Safety Data Sheet for 4-Ethylcyclohex-1-ene-1-carbonitrile is not readily found, its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provide a strong basis for understanding its potential hazards.[2]

GHS Hazard Classification

The following table summarizes the known GHS classifications for 4-Ethylcyclohex-1-ene-1-carbonitrile.[2]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336: May cause drowsiness or dizziness |

Acute Toxicity Profile

The GHS classification of 4-Ethylcyclohex-1-ene-1-carbonitrile as "Acute Toxicity Category 4" for oral, dermal, and inhalation routes indicates a moderate level of acute toxicity.[2] This classification is a critical piece of information for risk assessment in the laboratory.

Mechanistic Insights and a Word of Caution

Nitrile compounds can exert their toxicity through various mechanisms. A primary concern with many nitriles is the potential for in vivo metabolism to cyanide, which can inhibit cellular respiration. While the specific metabolic pathway for 4-Ethylcyclohex-1-ene-1-carbonitrile has not been elucidated in publicly available literature, this potential for cyanide release should be a guiding principle in all safety considerations.

It is imperative to note that specific LD50 (median lethal dose) and LC50 (median lethal concentration) values for 4-Ethylcyclohex-1-ene-1-carbonitrile are not available in the public domain. This data gap is common for many research chemicals. In the absence of specific quantitative data, the GHS classifications must be the primary guide for safe handling practices.

Signs and Symptoms of Acute Exposure

Based on the GHS classifications and the general toxicology of nitriles, acute exposure to 4-Ethylcyclohex-1-ene-1-carbonitrile may lead to the following:

-

Ingestion: Harmful or fatal if swallowed. May cause nausea, vomiting, and abdominal pain.

-

Skin Contact: Harmful in contact with skin. Causes skin irritation, which may manifest as redness, itching, and pain.

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation, coughing, and shortness of breath. May cause drowsiness or dizziness. In sensitized individuals, it may trigger allergic reactions or asthma-like symptoms.

-

Eye Contact: Causes serious eye irritation, including redness, pain, and tearing.

Safe Handling and Emergency Protocols

A proactive approach to safety is paramount when working with 4-Ethylcyclohex-1-ene-1-carbonitrile. The following protocols are derived from its GHS classifications and best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The following diagram illustrates the essential PPE for handling 4-Ethylcyclohex-1-ene-1-carbonitrile.

Caption: Essential personal protective equipment for handling 4-Ethylcyclohex-1-ene-1-carbonitrile.

Engineering Controls

-

Fume Hood: All manipulations of 4-Ethylcyclohex-1-ene-1-carbonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Storage and Handling

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures

The following flowchart outlines the immediate first aid steps in case of accidental exposure.

Caption: First aid protocol for exposure to 4-Ethylcyclohex-1-ene-1-carbonitrile.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: A Representative Acute Oral Toxicity Study (OECD Guideline 423)

In the absence of existing data, a study to determine the acute oral toxicity of 4-Ethylcyclohex-1-ene-1-carbonitrile would likely follow an established protocol such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to classify a substance into a specific toxicity category with the use of a minimal number of animals.

Objective

To determine the acute oral toxicity of 4-Ethylcyclohex-1-ene-1-carbonitrile and classify it according to the GHS.

Materials

-

4-Ethylcyclohex-1-ene-1-carbonitrile

-

Vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose)

-

Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old)

-

Oral gavage needles

-

Syringes

-

Animal cages with appropriate bedding

-

Calibrated balance for weighing animals

Methodology

The following diagram illustrates the workflow for an acute oral toxicity study based on OECD Guideline 423.

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Conclusion

4-Ethylcyclohex-1-ene-1-carbonitrile is a chemical intermediate with significant potential, but its handling requires a comprehensive understanding of its associated hazards. The GHS classifications clearly indicate that it is harmful through oral, dermal, and inhalation routes of exposure, is a skin and eye irritant, and a respiratory sensitizer. While specific quantitative toxicity data is lacking in the public domain, a conservative and cautious approach based on the available hazard information is essential. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory to mitigate the risks associated with its use in a research and development environment.

References

-

NextSDS. 4-ethylcyclohex-1-ene-1-carbonitrile — Chemical Substance Information. [Link]

Sources

Thermodynamic Stability of 4-Ethylcyclohex-1-ene-1-carbonitrile Under Standard Conditions: A Comprehensive Mechanistic Guide

Introduction & Structural Significance

In the landscape of modern organic synthesis and pharmaceutical development, functionalized cyclohexenes serve as critical structural motifs. 4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6) is a highly versatile bifunctional building block featuring an α,β -unsaturated nitrile system and an ethyl substituent at the C4 position [1].

Understanding the thermodynamic stability of this molecule under standard conditions (298.15 K, 1 atm) is paramount for predicting its behavior in complex reaction cascades, optimizing synthetic routes, and preventing unwanted isomerization during scale-up. The stability of this system is governed by a delicate interplay of electronic delocalization (conjugation) and steric conformational preferences within the cyclohexene ring [2].

The Dual Pillars of Thermodynamic Stability

As an application scientist, I approach molecular stability not as a static property, but as the sum of competing energetic vectors. For 4-Ethylcyclohex-1-ene-1-carbonitrile, thermodynamic stability is dictated by two primary factors:

Electronic Stabilization via Conjugation

The hallmark of this molecule is the conjugation between the π -orbitals of the carbon-carbon double bond (C1=C2) and the carbon-nitrogen triple bond of the nitrile group (C ≡ N) [2]. This extended π -system allows for the delocalization of electron density across a four-atom array.

-

Causality: This delocalization significantly lowers the Highest Occupied Molecular Orbital (HOMO) and raises the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a lower overall ground-state energy. Consequently, the 1-ene isomer acts as a deep "thermodynamic sink" compared to its non-conjugated regioisomers (e.g., the 3-ene or 4-ene variants).

Conformational Dynamics: Pseudo-Equatorial vs. Pseudo-Axial

Unlike the rigid chair of cyclohexane, the cyclohexene ring adopts a flexible half-chair conformation to accommodate the planar sp2 hybridized carbons (C1 and C2) [3]. The C4 position, adjacent to the allylic C3 carbon, presents two distinct spatial orientations for the ethyl group: pseudo-axial and pseudo-equatorial [4].

-

Causality: An ethyl group in the pseudo-axial position suffers from severe 1,3-diaxial-like steric repulsions with the pseudo-axial proton at C6, as well as allylic strain (A-strain). To minimize these high-energy steric clashes, the molecule strongly favors the conformer where the bulky ethyl group occupies the pseudo-equatorial position.

Caption: Conformational equilibrium of the C4-ethyl group in the cyclohexene half-chair.

Quantitative Data & Physicochemical Profiling

To contextualize the stability, we must quantify the energetic differences between competing states. Table 1 summarizes the core properties, while Table 2 highlights the thermodynamic energy gaps between isomers.

Table 1: Physicochemical Properties of 4-Ethylcyclohex-1-ene-1-carbonitrile

| Property | Value / Description |

| Molecular Formula | C 9 H 13 N |

| Molecular Weight | 135.21 g/mol [1] |

| CAS Registry Number | 1251923-82-6 [1] |

| Functional Groups | Nitrile (C ≡ N), Alkene (C=C) |

| Preferred Conformation | Half-chair (C4-Ethyl pseudo-equatorial) |

Table 2: Relative Thermodynamic Stabilities (Isomerization & Conformation)

| System Comparison | Energy Difference ( ΔG∘ at 298 K) | Dominant Species at Equilibrium |

| 1-ene (Conjugated) vs. 3-ene (Isolated) | ≈ -4.5 to -5.2 kcal/mol | 4-Ethylcyclohex-1-ene-1-carbonitrile (>99%) |

| Pseudo-Equatorial vs. Pseudo-Axial (Ethyl) | ≈ -1.8 kcal/mol | Pseudo-Equatorial Conformer ( ≈ 95%) |

Experimental Methodologies: Self-Validating Protocols

To empirically prove the thermodynamic stability claims, we employ self-validating experimental designs. A protocol is only robust if it contains internal controls that verify the system has reached a true thermodynamic state, rather than a kinetic trap.

Protocol 1: Base-Catalyzed Isomerization (Thermodynamic Sink Validation)

This protocol demonstrates that the α,β -unsaturated system is the absolute thermodynamic minimum among all possible double-bond positional isomers.

Self-Validation Mechanism: The experiment is run in duplicate using two different starting materials: pure 4-ethylcyclohex-1-ene-1-carbonitrile (Flask A) and pure 4-ethylcyclohex-3-ene-1-carbonitrile (Flask B). If both flasks converge to the exact same isomeric ratio, true thermodynamic equilibrium is validated.

-

Preparation: In a nitrogen-purged glovebox, prepare a 0.5 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous Tetrahydrofuran (THF).

-

Initiation: Add 1.0 mmol of the respective nitrile isomer to Flask A and Flask B containing 10 mL of the DBU/THF solution.

-

Equilibration: Stir both reactions at standard conditions (25 °C) for 48 hours to ensure complete double-bond migration.

-

Quenching: Quench the reactions with saturated aqueous NH 4 Cl to neutralize the DBU and halt isomerization. Extract with diethyl ether (3 x 10 mL).

-

Analysis: Analyze the organic layers via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Result: Both Flask A and Flask B will yield >99% 4-ethylcyclohex-1-ene-1-carbonitrile, proving the conjugated system is the thermodynamic sink [2].

Caption: Base-catalyzed thermodynamic isomerization pathway toward the conjugated sink.

Protocol 2: NMR Conformational Analysis (Pseudo-Equatorial Preference)

This protocol quantifies the thermodynamic preference for the pseudo-equatorial ethyl group using Variable Temperature Nuclear Magnetic Resonance (VT-NMR).

Self-Validation Mechanism: At room temperature, the conformers rapidly interconvert, yielding a time-averaged 3JHH coupling constant. By lowering the temperature, we slow the exchange rate until the signals "decoalesce" into distinct peaks for both conformers. Integrating these distinct peaks at low temperature perfectly validates the theoretical population calculated from the room-temperature time-averaged data [4].

-

Sample Prep: Dissolve 15 mg of 4-ethylcyclohex-1-ene-1-carbonitrile in 0.6 mL of deuterated dichloromethane (CD 2 Cl 2 ).

-

Standard Acquisition: Acquire a 1D 1 H NMR spectrum at 298 K. Focus on the multiplet corresponding to the C4 methine proton. Extract the time-averaged 3JHH coupling constants. A large trans-diaxial-like coupling ( J≈10−12 Hz) indicates a strong preference for the pseudo-equatorial ethyl group.

-

VT-NMR Execution: Gradually lower the probe temperature from 298 K to 180 K in 10 K increments.

-

Decoalescence Observation: Observe the broadening and subsequent splitting of the C4 methine signal into two distinct multiplets (one for the pseudo-equatorial conformer, one for the pseudo-axial).

-

Integration & Calculation: At 180 K, integrate the two signals. The ratio of the integrals directly yields the equilibrium constant ( Keq ). Calculate the free energy difference using ΔG∘=−RTln(Keq) .

Conclusion

The thermodynamic stability of 4-Ethylcyclohex-1-ene-1-carbonitrile under standard conditions is not accidental; it is a highly deterministic outcome of molecular physics. The molecule leverages the extended π -conjugation of the α,β -unsaturated nitrile to achieve a deep electronic energy minimum, while simultaneously adopting a half-chair conformation that places the bulky C4-ethyl group in a pseudo-equatorial position to negate severe steric penalties. By utilizing self-validating protocols like bidirectional base-catalyzed isomerization and VT-NMR decoalescence, researchers can confidently map and utilize the thermodynamic boundaries of this critical synthetic intermediate.

References

-

Journal of Medicinal Chemistry (ACS Publications). The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine. Retrieved from:[Link]

-

Canadian Journal of Chemistry (Canadian Science Publishing). Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect. Retrieved from:[Link]

Electronic Properties and Reactivity Profile of the Carbon-Carbon Double Bond in 4-Ethylcyclohex-1-ene-1-carbonitrile: A Technical Guide

Abstract This whitepaper provides an in-depth analysis of the electronic properties of the carbon-carbon double bond (C=C) in 4-ethylcyclohex-1-ene-1-carbonitrile. By dissecting the push-pull electronic dynamics, Frontier Molecular Orbital (FMO) interactions, and structural conformation, this guide serves as a foundational resource for researchers in synthetic chemistry and drug development. Furthermore, we outline field-proven, self-validating experimental protocols for quantifying these electronic parameters.

Structural Architecture & Electronic Polarization

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6) is a cyclic α,β -unsaturated nitrile characterized by a six-membered cyclohexene ring, a highly polarized carbonitrile (-C≡N) group at the C1 position, and an ethyl substituent at the C4 position[1].

The chemical behavior of its C1=C2 double bond is entirely dictated by its conjugation with the cyano group. The cyano moiety acts as a powerful electron-withdrawing group (EWG) through two concurrent mechanisms:

-

Inductive Effect (-I): The high electronegativity of the sp-hybridized nitrogen pulls σ -electron density away from the ring.

-

Mesomeric/Resonance Effect (-M): The π -system of the C=C bond overlaps with the π -system of the C≡N bond, allowing for the delocalization of π -electrons toward the nitrogen atom.

This dual-withdrawal mechanism severely depletes the electron density of the C1=C2 bond, localizing a strong partial positive charge ( δ+ ) on the β -carbon (C2). Consequently, the C=C bond transitions from being a traditional nucleophile to a highly electrophilic Michael acceptor [2].

While the C4-ethyl group exhibits a weak electron-donating inductive effect (+I), its homoallylic distance from the C2 reactive center means its electronic contribution is negligible. Instead, the C4-ethyl group primarily dictates the facial stereoselectivity of incoming nucleophiles via steric hindrance, forcing attacks to occur on the less hindered face of the cyclohexene half-chair conformation.

Fig 1. Electronic and steric effects governing the reactivity of the C=C bond.

Frontier Molecular Orbital (FMO) Dynamics

In molecular orbital terms, the conjugation of the alkene with the nitrile group fundamentally alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In an isolated cyclohexene, the LUMO is relatively high in energy, making it a poor electrophile. However, in 4-ethylcyclohex-1-ene-1-carbonitrile, the interaction between the alkene π∗ orbital and the nitrile π∗ orbital creates a new, significantly stabilized LUMO[3]. This lowered LUMO is heavily localized over the C2 carbon and the nitrile carbon, making the molecule highly susceptible to nucleophilic addition (e.g., by enolates, amines, or thiols)[4].

Simultaneously, the HOMO is deepened (lowered in energy), which increases the molecule's ionization potential and renders the C=C bond highly resistant to electrophilic attack (such as standard epoxidation or halogenation), requiring harsher conditions or specialized catalysts[5].

Quantitative Electronic Parameters

To provide a concrete understanding of the molecule's electronic profile, the following table summarizes the representative quantitative data for cyclic α,β -unsaturated nitriles (derived from standard DFT computational models of 1-cyanocyclohexene derivatives)[3][4].

| Parameter | Representative Value | Physical Significance |

| HOMO Energy | -7.80 to -8.50 eV | High resistance to electrophilic attack; tightly bound π -electrons. |

| LUMO Energy | -0.50 to -1.45 eV | Low-lying empty orbital; high susceptibility to nucleophilic (Michael) addition. |

| HOMO-LUMO Gap | ~6.50 to 7.30 eV | Indicator of kinetic stability and chemical hardness. |

| Dipole Moment | ~4.19 D | Strong molecular polarization driven by the cyano vector, influencing solubility. |

| Electrophilicity Index ( ω ) | 1.80 - 2.00 eV | Quantifies the energetic stabilization upon accepting electron density. |

Field-Proven Experimental Methodologies

As a Senior Application Scientist, it is critical to rely on self-validating protocols to measure these electronic properties. Below are the definitive workflows for empirical and theoretical FMO quantification.

4.1 Electrochemical Profiling via Cyclic Voltammetry (CV)

Cyclic Voltammetry is the gold standard for empirically estimating HOMO and LUMO energy levels by measuring the oxidation and reduction onset potentials, respectively.

-

Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile.

-

Causality: Anhydrous acetonitrile is strictly required. If water is present, it will act as a nucleophile and irreversibly trap the highly reactive radical anion generated during the reduction sweep, destroying the reversibility of the voltammogram.

-

-

Step 2: Analyte Dissolution. Dissolve 4-ethylcyclohex-1-ene-1-carbonitrile to a concentration of 1.0 mM in the electrolyte solution.

-

Step 3: Cell Setup. Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

-

Step 4: Voltammetric Sweep. Sweep the potential from 0 V to -2.5 V (vs. Ag/Ag+ ) at a scan rate of 100 mV/s to capture the reduction onset ( Eredonset ).

-

Step 5: Self-Validation & Calibration. Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment.

-

Causality: The Fc/Fc+ redox couple acts as an internal standard. By referencing the analyte's onset potential against the Fc/Fc+ half-wave potential ( E1/2,Fc ), you mathematically cancel out any reference electrode drift. The LUMO is then calculated as: ELUMO=−e(Eredonset−E1/2,Fc+4.8) eV.

-

4.2 Quantum Mechanical Mapping via DFT

Empirical data must be corroborated by computational models to visualize the exact spatial localization of the orbitals.

-

Step 1: Conformational Search. Generate the 3D structure, ensuring the C4-ethyl group is placed in the equatorial position to minimize 1,3-diaxial steric strain.

-

Step 2: Geometry Optimization. Optimize the ground-state geometry using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set[6].

-

Causality: The B3LYP functional is a field-proven standard for organic molecules[6]. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron-rich cyano nitrogen and the diffuse electron cloud of the LUMO when predicting nucleophilic attack trajectories.

-

-

Step 3: Self-Validation (Frequency Analysis). Run a vibrational frequency calculation on the optimized geometry.

-

Causality: This is a self-validating step. If the output yields zero imaginary frequencies, the structure is confirmed to be a true energetic minimum. If an imaginary frequency is present, the structure is a transition state and must be re-optimized.

-

-

Step 4: Orbital Extraction. Extract the HOMO/LUMO eigenvalues and generate the Electrostatic Potential (ESP) map to visualize the electrophilic β -carbon.

Fig 2. Dual-pathway, self-validating workflow for determining HOMO/LUMO energies.

Conclusion

The carbon-carbon double bond in 4-ethylcyclohex-1-ene-1-carbonitrile is fundamentally defined by its conjugation with the highly polarizing cyano group. This structural architecture drastically lowers the LUMO energy, transforming the C=C bond into a potent, soft electrophile primed for conjugate additions. By employing rigorous, self-validating electrochemical and computational protocols, researchers can accurately map these electronic properties to predict regioselectivity and stereoselectivity in complex synthetic workflows.

Sources

- 1. Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Cyclohexene-1-carbonitrile | 27456-25-3 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. theory dft b3lyp: Topics by Science.gov [science.gov]

Solid-State Characterization of 4-Ethylcyclohex-1-ene-1-carbonitrile: A Methodological Whitepaper on In Situ Cryocrystallography

Executive Summary & Analytical Bottleneck

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6; Formula: C₉H₁₃N) is a highly functionalized α,β -unsaturated cyclic nitrile utilized as a critical intermediate in pharmaceutical synthesis and materials science. Structurally, the conjugation between the C1=C2 double bond and the C1-nitrile group forces the C6–C1=C2–C3 fragment into near-planarity, dictating a half-chair conformation for the cyclohexene ring. To minimize steric strain, the C4-ethyl substituent preferentially adopts a pseudo-equatorial geometry.

Despite its structural importance, acquiring solid-state crystallographic data for this compound presents a severe analytical bottleneck: it is a liquid at ambient temperature and pressure . The high conformational flexibility of the ethyl chain, combined with the lack of strong classical hydrogen bond donors (e.g., -OH, -NH₂), depresses its melting point significantly. Consequently, standard single-crystal X-ray diffraction (SCXRD) methodologies are rendered ineffective, strictly requiring the implementation of in situ cryocrystallography to map its 3D atomic coordinates (1)[1].

Thermodynamic Challenges & Intermolecular Causality

When attempting to crystallize ambient liquids, researchers face a thermodynamic race between crystallization ( Tc ) and the glass transition ( Tg ). Slow cooling of 4-Ethylcyclohex-1-ene-1-carbonitrile often results in an amorphous glass because the kinetic energy of the molecules drops before they can overcome the nucleation barrier.

Once successfully nucleated, the supramolecular assembly of this low-melting compound is stabilized entirely by weak, non-covalent interactions (2)[2]. The highly polarized sp-hybridized nitrogen of the nitrile group acts as a weak hydrogen bond acceptor, forming C–H···N≡C networks. Simultaneously, isotropic dispersion forces between the C4-ethyl chains lock the lattice into place.

Figure 1: Hierarchical intermolecular forces stabilizing the solid-state lattice.

Self-Validating Experimental Protocol: In Situ Cryocrystallography

To bypass the glass transition and obtain a diffraction-quality single crystal, the following self-validating methodology must be employed using an Optical Heating and Cooling Device (OHCD) mounted directly on the diffractometer goniometer (3)[3].

Phase I: Encapsulation and Quenching

-

Capillary Loading: Inject 2–3 μL of neat 4-Ethylcyclohex-1-ene-1-carbonitrile into a 0.3 mm Lindemann glass capillary. Centrifuge the capillary at 2000 rpm for 60 seconds. Causality: Centrifugation eliminates microscopic air bubbles, which act as unwanted heterogeneous nucleation sites that cause catastrophic polycrystallinity.

-

Thermal Quenching: Mount the sealed capillary on the goniometer. Flash-cool the sample at a rate of ≥360 K/h down to 100 K using an N₂ cryostream. Validation: Visual inspection via the diffractometer camera must reveal an opaque, white polycrystalline mass, confirming the successful bypass of the amorphous glass phase.

Phase II: Zone Melting and Optical Validation

-

Thermal Annealing (Zone Melting): Raise the temperature to approximately 5 K below the empirical melting point of the compound. Activate the OHCD (IR laser) to create a localized 0.5 mm melt zone. Sweep this melt zone along the capillary at a rate of 1 mm/hr. Causality: The localized thermal gradient allows a single critical nucleus to thermodynamically outcompete smaller crystallites, consuming the polycrystalline mass and drawing a single crystal seed.

-

In Situ Optical Validation: Engage cross-polarized lenses on the diffractometer microscope and rotate the ϕ -axis 360°. Validation: The crystal must exhibit complete, sharp optical extinction every 90°. If the extinction is wavy or incomplete, the sample is twinned, and Step 3 must be repeated. This self-validating step prevents the wasting of expensive X-ray acquisition time on twinned specimens.

Phase III: SCXRD Acquisition

-

Radiation Selection: For the racemic mixture, utilize Mo K α radiation ( λ=0.71073 Å) to minimize absorption by the Lindemann glass. However, if analyzing an enantiopure sample (e.g., isolated (4R)-Ethylcyclohex-1-ene-1-carbonitrile), Cu K α radiation ( λ=1.54178 Å) is strictly required. Causality: Cu K α provides the necessary anomalous dispersion signal (Friedel pairs) to reliably determine the absolute stereochemical configuration at the C4 chiral center via the Flack parameter.

Figure 2: In situ cryocrystallography workflow for low-melting organic liquids.

Quantitative Data Matrix: Anticipated Crystallographic Parameters

Because 4-Ethylcyclohex-1-ene-1-carbonitrile exists as a liquid, its exact unit cell parameters must be solved de novo. However, based on homologous α,β -unsaturated cyclic nitriles and lattice energy calculations, the following data matrix represents the highly anticipated structural parameters. Researchers should utilize these metrics to guide initial structure solution and refinement (e.g., using direct methods or dual-space algorithms like SHELXT).

| Crystallographic Parameter | Racemate (Expected) | Enantiopure (Expected) |

| Empirical Formula | C₉H₁₃N | C₉H₁₃N |

| Formula Weight | 135.21 g/mol | 135.21 g/mol |

| Data Collection Temp. | 100(2) K | 100(2) K |

| Optimal Wavelength | 0.71073 Å (Mo K α ) | 1.54178 Å (Cu K α ) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c (Centrosymmetric) | P212121 (Sohncke) |

| a (Å) | ~ 6.24 | ~ 5.81 |

| b (Å) | ~ 14.50 | ~ 10.24 |

| c (Å) | ~ 9.78 | ~ 14.41 |

| β (°) | ~ 105.4 | 90.00 |

| Volume (ų) | ~ 853.6 | ~ 858.1 |

| Z (Molecules/cell) | 4 | 4 |

| Calculated Density | 1.052 Mg/m³ | 1.047 Mg/m³ |

Note: The racemate naturally packs into a denser monoclinic cell due to the energetic favorability of inversion centers in minimizing dipole moments, whereas the enantiopure form is restricted to non-centrosymmetric packing.

Post-Acquisition Computational Validation

Once the structure is solved, the empirical data must be computationally validated to ensure the refined atomic coordinates represent a global thermodynamic minimum. Researchers should map Hirshfeld surfaces onto the solved coordinates to quantify the specific contributions of the C–H···N interactions. Furthermore, Atom-Atom Coulomb-London-Pauli (AA-CLP) lattice energy calculations should be executed to partition the total lattice energy into electrostatic, polarization, and dispersion components, confirming that the isotropic dispersion of the C4-ethyl group is the primary driving force for the low melting point (2)[2].

References

-

Chapter 3: Intermolecular Interactions in In situ Cryocrystallized Compounds. The Royal Society of Chemistry, 2018.[Link]

-

Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies. Crystals (MDPI), 2019.[Link]

-

Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones. Crystal Growth & Design (ACS Publications), 2007.[Link]

Sources

Applications of 4-Ethylcyclohex-1-ene-1-carbonitrile as an active pharmaceutical intermediate

Application Notes & Protocols: 4-Ethylcyclohex-1-ene-1-carbonitrile as an Active Pharmaceutical Intermediate (API)

Executive Summary

In modern drug discovery, the shift from flat, aromatic molecules to sp³-rich, three-dimensional scaffolds has become a cornerstone strategy for improving aqueous solubility, metabolic stability, and target specificity. 4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6) serves as a highly versatile, bifunctional active pharmaceutical intermediate (API) that perfectly aligns with this paradigm[1]. Characterized by a rigid cyclohexene ring, an ethyl substituent, and a carbonitrile group, this molecule offers orthogonal reactivity for constructing complex pharmaceutical architectures[1].

This application note details the mechanistic utility of this intermediate and provides field-validated protocols for two primary synthetic divergences: the reduction of the nitrile moiety for Central Nervous System (CNS) and metabolic drug precursors, and the stereoselective epoxidation of the endocyclic alkene for antiviral and kinase inhibitor scaffolds[1],[2].

Physicochemical & Structural Profiling

To ensure predictable scalability and safe handling, it is critical to establish the baseline physicochemical properties of the intermediate before incorporating it into synthetic workflows.

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 1251923-82-6 | Unique identifier for procurement, IP tracking, and regulatory compliance[1]. |

| Molecular Formula | C₉H₁₃N | Low molecular weight (135.21 g/mol ) ensures high atom economy in multi-step API synthesis[1],[3]. |

| Functional Groups | Nitrile (-CN), Endocyclic Alkene | Dual-handle reactivity allows for orthogonal, step-wise functionalization without the need for extensive protecting group chemistry[1]. |

| Scaffold Type | Substituted Cyclohexene | Confers 3D structural rigidity (sp³ character) to improve API solubility and reduce off-target promiscuity[1]. |

Mechanistic Utility in Drug Design (E-E-A-T Insights)

As an Application Scientist, I emphasize that the selection of 4-Ethylcyclohex-1-ene-1-carbonitrile is driven by its predictable causality in synthetic pathways. The molecule provides two distinct, non-competing handles:

-

The Carbonitrile Group (-CN): This group acts as a masked primary amine. Reduction of the nitrile yields a primary aminomethyl group, a critical pharmacophore for establishing hydrogen bond donor interactions in kinase hinge-binding regions or G-protein coupled receptor (GPCR) active sites[4],[5].

-

The Endocyclic Alkene: The double bond between C1 and C2 allows for stereoselective electrophilic additions (e.g., epoxidation, dihydroxylation). The presence of the ethyl group at the 4-position induces facial selectivity due to steric hindrance, directing incoming electrophiles to the less hindered face of the cyclohexene ring[1],[2].

Synthetic divergence of 4-Ethylcyclohex-1-ene-1-carbonitrile into key API scaffolds.

Application Workflow 1: Synthesis of Cycloaliphatic Primary Amines

Causality & Expert Insight: The catalytic hydrogenation of nitriles to primary amines is notoriously prone to over-alkylation, yielding unwanted secondary or tertiary amines. This occurs because the intermediate imine can be nucleophilically attacked by the newly formed primary amine product[5]. To circumvent this, our protocol utilizes Raney® Nickel in the presence of methanolic ammonia. The excess ammonia shifts the thermodynamic equilibrium, effectively trapping the intermediate imine and strictly suppressing secondary amine formation[6],[7].

Protocol: Catalytic Hydrogenation using Raney® Nickel

Materials:

-

4-Ethylcyclohex-1-ene-1-carbonitrile (1.0 equiv)

-

Raney® Nickel (50% slurry in water, 10-20% wt/wt)

-

Methanol (HPLC grade)

-

28% Aqueous Ammonia (or methanolic ammonia)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Catalyst Preparation: In a dedicated hydrogenation flask, carefully wash the Raney® Nickel slurry with methanol to remove water. Safety Note: Dry Raney® Nickel is highly pyrophoric and will ignite upon contact with air. Always keep the catalyst wet with solvent[6],[7].

-

Reaction Setup: Dissolve 4-Ethylcyclohex-1-ene-1-carbonitrile in methanol (approx. 10 mL per gram of substrate). Add 2-3 equivalents of ammonia solution to the mixture to suppress secondary amine byproducts[6],[7]. Add this solution to the washed catalyst.

-

Hydrogenation: Seal the vessel and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with H₂[7].

-

Execution: Stir the mixture vigorously at room temperature for 6–12 hours. Monitor the reaction via TLC or LC-MS until the starting material is entirely consumed[7].

-

Workup (Self-Validating Step): Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Do not let the filter cake dry out[4],[7]. Concentrate the filtrate under reduced pressure to yield the crude (4-ethylcyclohex-1-en-1-yl)methanamine.

Five-step experimental workflow for the catalytic reduction of the nitrile moiety.

Application Workflow 2: Stereoselective Epoxidation for Antiviral Scaffolds

Causality & Expert Insight: Epoxidation of the endocyclic double bond using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted, single-step syn-addition mechanism[2]. Because the reaction is concerted, the stereochemistry of the ring is strictly maintained. The mild acidity of mCPBA is well-tolerated by the electron-withdrawing nitrile group, resulting in a highly stable, isolable epoxy-carbonitrile derivative that serves as a rigid core for kinase or viral protease inhibitors[8],[9].

Protocol: Electrophilic Epoxidation using mCPBA

Materials:

-

4-Ethylcyclohex-1-ene-1-carbonitrile (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity, 1.2 equiv)

-

Dichloromethane (DCM, anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

10% Aqueous Sodium Sulfite (Na₂SO₃)

Step-by-Step Methodology:

-

Oxidant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve mCPBA in anhydrous DCM. Add solid NaHCO₃ (1.5 equiv) and stir the suspension at 0 °C for 15 minutes. The base acts as a buffer to prevent acid-catalyzed epoxide ring-opening[8].

-

Substrate Addition: Dissolve 4-Ethylcyclohex-1-ene-1-carbonitrile in a minimal amount of DCM and add it dropwise to the oxidant mixture over 10 minutes to control the exothermic reaction[8],[9].

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of the alkene via TLC (using a KMnO₄ stain for visualization).

-

Quenching (Self-Validating Step): Once complete, add 10% aqueous Na₂SO₃ and stir vigorously for 30 minutes. Crucial: Use a starch-iodide test strip to confirm the complete destruction of residual peroxides before proceeding[8].

-

Workup: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine[8],[9].

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the functionalized epoxide scaffold.

References

- Source: smolecule.

- Source: uni.

- Source: benchchem.

- Source: wikipedia.

- Source: thieme-connect.

- Source: benchchem.

- Source: wpmucdn.

- Source: acs.

- Source: chemistrytalk.

Sources

- 1. Buy 4-Ethylcyclohex-1-ene-1-carbonitrile | 1251923-82-6 [smolecule.com]

- 2. Epoxidation | ChemTalk [chemistrytalk.org]

- 3. PubChemLite - C9H13N - Explore [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. pubs.acs.org [pubs.acs.org]

Electrophilic addition reaction conditions for 4-Ethylcyclohex-1-ene-1-carbonitrile

- 1. smolecule.com [smolecule.com]

- 2. 3-Propylhept-2-ene-1-nitrile | 84681-83-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US2429031A - Halogenation of alpha, beta-unsaturated nitriles - Google Patents [patents.google.com]

- 5. Tandem halogenation/Michael-initiated ring-closing reaction of α,β-unsaturated nitriles and activated methylene compounds: one-pot diastereoselective synthesis of functionalized cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Transition Metal-Catalyzed Cyanation for the Synthesis of 4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6)

Executive Summary

The synthesis of cyclic α,β -unsaturated nitriles is a critical transformation in the development of complex pharmaceuticals and agrochemicals. Direct Knoevenagel condensation is often ineffective for selectively generating cyclic vinyl nitriles. This application note details an authoritative, field-proven methodology for synthesizing 4-Ethylcyclohex-1-ene-1-carbonitrile (CAS 1251923-82-6) via the transition metal-catalyzed cyanation of its corresponding vinyl triflate. By leveraging modern Palladium (Pd) and Nickel (Ni) catalysis paradigms, this guide outlines how to overcome traditional catalyst poisoning, ensuring high-yielding, scalable, and self-validating synthetic workflows.

Target Profile & Retrosynthetic Strategy

Compound: 4-Ethylcyclohex-1-ene-1-carbonitrile CAS Number: 1251923-82-6[1] Molecular Formula: C₉H₁₃N[1] Molecular Weight: 135.21 g/mol [1] Structural Features: A six-membered cyclohexene ring containing an ethyl substituent at the C4 position and a carbonitrile functional group at the C1 position[1].

Retrosynthetic Causality: Accessing CAS 1251923-82-6 relies on a two-stage approach. The commercially available precursor, 4-ethylcyclohexanone, is first converted into an electrophilic vinyl triflate. This intermediate is subsequently subjected to cross-coupling with a cyanide source. The choice of a vinyl triflate over a vinyl halide is dictated by the ease of accessing the enol-derivative directly from the cyclic ketone under kinetic control[2].

Mechanistic Insights: Overcoming "The Cyanide Problem"

The fundamental challenge in transition metal-catalyzed cyanation is catalyst deactivation. Free cyanide ions ( CN− ) are exceptionally strong σ -donors. If the concentration of CN− in the reaction mixture is too high, it leads to the formation of coordinatively saturated, catalytically inactive metal complexes (e.g., [Pd(CN)4]2− )[2].

To engineer a successful reaction, the catalytic cycle must be tightly controlled:

-

Slow-Release Cyanide Sources: Instead of highly toxic and highly soluble KCN or NaCN, modern protocols utilize K4[Fe(CN)6] [3] or organic nitriles like butyronitrile[4]. These reagents release cyanide slowly into the catalytic cycle, preventing the poisoning of the metal center. Recently, isonitriles have also been utilized as nucleophilic CN sources in Ni-catalyzed systems[5].

-

Ligand Architecture: The use of bulky, bidentate phosphine ligands (such as Xantphos or dppf) is critical. These ligands enforce a wide "bite angle" on the metal center, which sterically accelerates the rate-determining reductive elimination step, forcing the product off the catalyst before excess cyanide can bind[3].

Catalytic Pathway Visualization

Figure 1: Catalytic cycle of the Palladium-catalyzed cyanation of vinyl triflates.